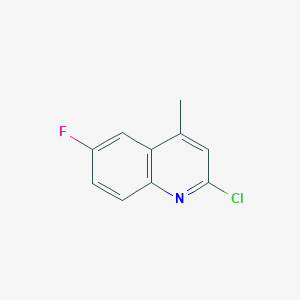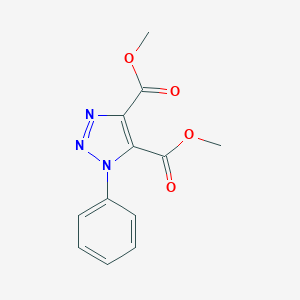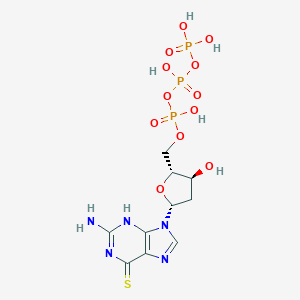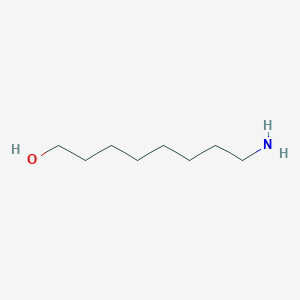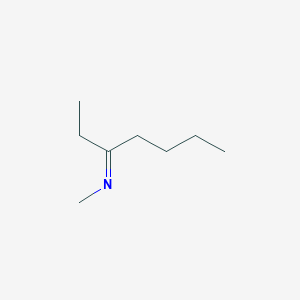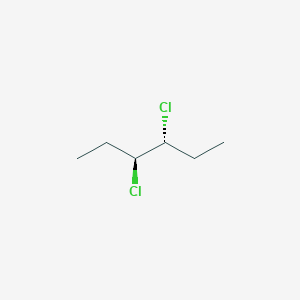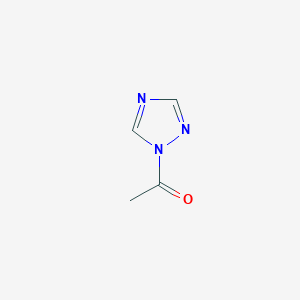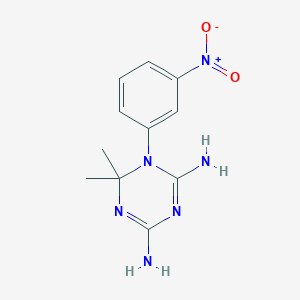
6,6-Dimethyl-1-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethyl-1-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine, commonly known as DNT, is a synthetic compound that has been extensively studied for its potential applications in various fields of science. DNT is a derivative of 2,4-diamino-6-phenyl-s-triazine and has been found to exhibit a wide range of biological and chemical properties.
Scientific Research Applications
DNT has been extensively studied for its potential applications in various fields of science, including chemistry, biology, and medicine. DNT has been found to exhibit excellent antioxidant, antimicrobial, and anticancer properties, making it a promising candidate for drug development. DNT has also been used as a fluorescent probe for the detection of metal ions in biological systems.
Mechanism Of Action
The mechanism of action of DNT is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DNT has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. DNT has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical And Physiological Effects
DNT has been found to exhibit a wide range of biochemical and physiological effects. DNT has been found to exhibit antioxidant activity by scavenging free radicals and reactive oxygen species. DNT has also been found to exhibit antimicrobial activity against various bacteria and fungi. In addition, DNT has been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation.
Advantages And Limitations For Lab Experiments
DNT has several advantages for lab experiments, including its ease of synthesis and low cost. DNT is also stable under a wide range of conditions, making it suitable for various experimental setups. However, DNT has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research and development of DNT. One potential direction is the optimization of the synthesis method to improve the yield and purity of DNT. Another potential direction is the investigation of the mechanism of action of DNT, which could lead to the development of new drugs for various diseases. Additionally, the use of DNT as a fluorescent probe for the detection of metal ions in biological systems could be further explored. Overall, DNT has great potential for various scientific applications and further research is needed to fully explore its properties and potential.
Synthesis Methods
The synthesis of DNT involves the reaction of 3-nitroaniline with cyanuric chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with dimethylamine to yield the final product. The yield of DNT can be improved by optimizing the reaction conditions, such as temperature, time, and reactant concentrations.
properties
CAS RN |
17711-74-9 |
|---|---|
Product Name |
6,6-Dimethyl-1-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine |
Molecular Formula |
C11H14N6O2 |
Molecular Weight |
262.27 g/mol |
IUPAC Name |
6,6-dimethyl-1-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H14N6O2/c1-11(2)15-9(12)14-10(13)16(11)7-4-3-5-8(6-7)17(18)19/h3-6H,1-2H3,(H4,12,13,14,15) |
InChI Key |
JZXAZFVGAXLTTI-UHFFFAOYSA-N |
SMILES |
CC1(N=C(N=C(N1C2=CC(=CC=C2)[N+](=O)[O-])N)N)C |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC(=CC=C2)[N+](=O)[O-])N)N)C |
Other CAS RN |
17711-74-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



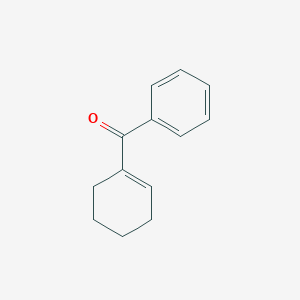
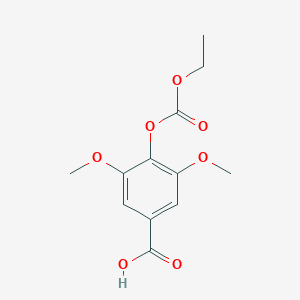
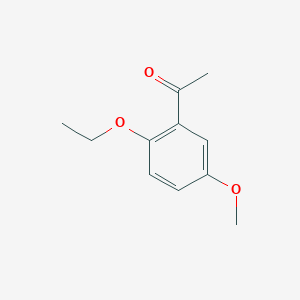
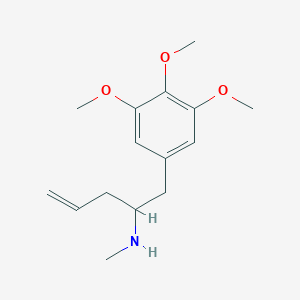
![Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate](/img/structure/B99495.png)
![1,4-Bis[(trimethylsilyl)ethynyl]benzene](/img/structure/B99497.png)
